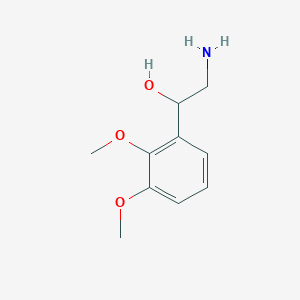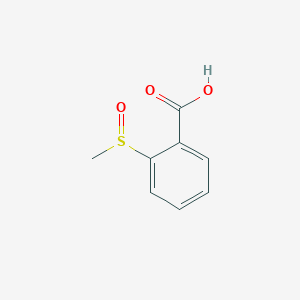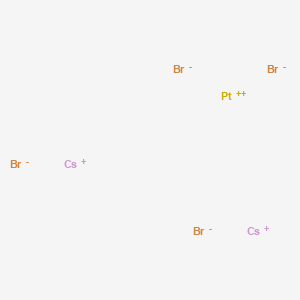
tris(allyloxy)(vinyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tris(allyloxy)(vinyl)silane is an organosilicon compound with the molecular formula C11H18O3Si. This compound is characterized by the presence of an ethenyl group attached to a silicon atom, which is further bonded to three prop-2-en-1-yloxy groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(allyloxy)(vinyl)silane typically involves the reaction of vinyltrichlorosilane with allyl alcohol under controlled conditions. The reaction proceeds as follows:
Vinyltrichlorosilane+3Allyl alcohol→this compound+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
tris(allyloxy)(vinyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Ethyl[tris(prop-2-en-1-yloxy)]silane.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
tris(allyloxy)(vinyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of tris(allyloxy)(vinyl)silane involves its ability to form strong covalent bonds with various substrates. The ethenyl group can undergo polymerization reactions, while the prop-2-en-1-yloxy groups provide flexibility and reactivity. These properties make it an effective cross-linking agent in polymer chemistry and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyltriisopropenoxysilane: Similar structure but with isopropenoxy groups instead of prop-2-en-1-yloxy groups.
Tri(allyloxy)vinylsilane: Contains allyloxy groups instead of prop-2-en-1-yloxy groups.
Uniqueness
tris(allyloxy)(vinyl)silane is unique due to its specific combination of ethenyl and prop-2-en-1-yloxy groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
17988-31-7 |
|---|---|
Formule moléculaire |
C11H18O3Si |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
ethenyl-tris(prop-2-enoxy)silane |
InChI |
InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2 |
Clé InChI |
QGBISTZTHSLEDF-UHFFFAOYSA-N |
SMILES |
C=CCO[Si](C=C)(OCC=C)OCC=C |
SMILES canonique |
C=CCO[Si](C=C)(OCC=C)OCC=C |
| 17988-31-7 | |
Pictogrammes |
Irritant |
Synonymes |
TRIALLYLOXYVINYLSILANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















